2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
The compound contains several functional groups, including a pyrimidine ring, a thioether group, an acetamide group, and a trifluoromethyl group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Scientific Research Applications
Synthesis and Application in Antitumor Activity
Research on similar compounds has explored their potential in antitumor activity. For instance, novel pyrimidinopyrazole derivatives have been synthesized and shown outstanding in vitro antitumor activity against HepG2 cell line. The study utilized molecular docking and density functional theory (DFT) to examine the interaction energies and stability of these compounds, indicating a promising approach to drug design for cancer treatment (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Applications
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. A study involving the synthesis of heterocycles incorporating the antipyrine moiety demonstrated antimicrobial properties. The research highlighted the potential of these compounds in developing new antimicrobial agents, which could lead to treatments for various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Radiolabeling for Imaging
Another application is found in the synthesis of radiolabeled compounds for imaging purposes. One study described the synthesis of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's potential in neuroimaging to study brain inflammation and neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, including compounds with dimethylamino substituents, have been identified as selective G-quadruplex stabilizers with cytotoxic activity. This research indicates their potential application in cancer therapy, focusing on the stabilization of G-quadruplex DNA structures to inhibit cancer cell proliferation (Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, & Rice, 2013).
properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)11-6-12-28-17-10-5-7-14(17)19(26-20(28)30)31-13-18(29)25-16-9-4-3-8-15(16)21(22,23)24/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEVIZFGFKTKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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